Decyl 4-benzoylbenzoate
Description
Properties
CAS No. |
53912-03-1 |
|---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
decyl 4-benzoylbenzoate |
InChI |
InChI=1S/C24H30O3/c1-2-3-4-5-6-7-8-12-19-27-24(26)22-17-15-21(16-18-22)23(25)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3 |
InChI Key |
VVWNRIJAWRHLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Benzoate Esters
Benzoate esters vary by alkyl chain length, substituent type, and branching. Key comparisons include:
Key Findings :
- Substituent Effects : The benzoyl group in this compound may enhance UV stability compared to hydroxyl or alkoxy groups .
- Chain Length : Longer alkyl chains (e.g., decyl vs. methyl) increase hydrophobicity and reduce volatility .
Influence of Alkyl Chain Length
Alkyl chain length significantly impacts applications:
- Decyl derivatives (e.g., decyl acrylate, CAS 2156-96-9 ) exhibit low water solubility and are used in adhesives or coatings.
- Shorter chains (e.g., methyl benzoate) are volatile and suited for fragrances .
Data Insight :
| Property | This compound (Inferred) | Decyl Acrylate | Methyl Benzoate |
|---|---|---|---|
| Water Solubility | Very low | Insoluble | 0.3 g/L |
| Boiling Point | High (>300°C) | 245°C | 199°C |
Functional Group Variations
Q & A
Q. What are the optimal synthetic pathways for producing Decyl 4-benzoylbenzoate with high yield and purity?
this compound can be synthesized via esterification between 4-benzoylbenzoic acid and decanol under acidic catalysis. Key steps include:
- Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance reaction efficiency .
- Temperature control : Maintain reflux conditions (110–130°C) to drive the reaction while avoiding decomposition.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products like unreacted decanol or dimerized esters.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- NMR spectroscopy : Use H and C NMR to confirm ester bond formation and aromatic substitution patterns. Key signals include:
- Ester carbonyl at ~168–170 ppm in C NMR.
- Decyl chain protons (δ 0.8–1.5 ppm in H NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- pH sensitivity : Test solubility and hydrolysis rates in buffers (pH 2–12) to identify labile conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Dose-response studies : Perform cytotoxicity assays (e.g., MTT) across multiple cell lines to differentiate specific effects from nonspecific toxicity .
- Mechanistic validation : Use molecular docking to predict interactions with target enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .
- Batch variability : Compare results across synthesized batches to rule out impurities as confounding factors .
Q. What experimental models are suitable for studying this compound’s interaction with biological membranes?
- Liposome assays : Prepare phosphatidylcholine liposomes and measure membrane disruption via fluorescence dye leakage (e.g., calcein release) .
- Langmuir monolayers : Analyze surface pressure-area isotherms to assess insertion into lipid layers .
- In vitro permeability : Use Caco-2 cell monolayers to simulate intestinal absorption and quantify transport rates .
Q. How can computational methods predict the reactivity of this compound in novel chemical environments?
Q. What are the challenges in designing ecotoxicological assays for this compound?
- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects, accounting for ester hydrolysis products .
- Bioaccumulation : Measure logP values (octanol-water partition coefficient) to predict environmental persistence .
- Degradation pathways : Perform photolysis or microbial degradation studies under simulated environmental conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
